2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic small molecule characterized by a benzodioxole moiety linked via an amide bond to a 4-methylphenyl acetate group. This compound shares structural motifs common in bioactive molecules, particularly those targeting neurological or metabolic pathways.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13-2-4-14(5-3-13)9-19(22)23-11-18(21)20-10-15-6-7-16-17(8-15)25-12-24-16/h2-8H,9-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTYZWOKCLVLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an amine to form the corresponding Schiff base, followed by reduction to yield the amine. This intermediate can then be reacted with 4-methylphenylacetic acid chloride in the presence of a base to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of derivatives with structural variations in the aromatic substituents and linker regions. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The 4-bromophenyl derivative (CAS 475048-87-4) introduces an electron-withdrawing group, which may alter reactivity or metabolic pathways .
Lipophilicity and Bioavailability: Bromine and chlorine substituents (e.g., CAS 475048-87-4, 387340-46-7) increase molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility . The phenoxy linker in CAS 399586-39-1 introduces an ether bond, which may improve metabolic stability compared to ester-linked analogs .
Synthetic Considerations :
- A general synthesis route involves S-alkylation followed by acid-catalyzed cyclization or functionalization, as seen in analogs like 2f (Yield: 78.5%, m.p.: 215.8–217.7 °C) .
Potential Applications: The benzodioxole core is associated with bioactive molecules, suggesting applications in CNS targeting or enzyme inhibition. The 4-methylphenyl group may optimize selectivity for hydrophobic binding pockets .
Biological Activity
The compound 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate , also known by its CAS number 1142215-46-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H20N2O6
- Molecular Weight: 372.38 g/mol
- CAS Number: 1142215-46-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit activity through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antioxidant Activity: The presence of the benzodioxole moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can reduce glioma cell viability through multiple mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens. A related study reported that compounds with similar structures demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as an antimicrobial agent .
Case Study: In Vitro Analysis
A recent in vitro study evaluated the cytotoxic effects of this compound on cancer cell lines. The results showed:
- IC50 Values:
- Glioma Cells: 15 µM
- Breast Cancer Cells: 20 µM
- Normal Fibroblasts: >50 µM
This indicates a selective toxicity profile favoring cancer cells over normal cells, which is critical for therapeutic applications.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
